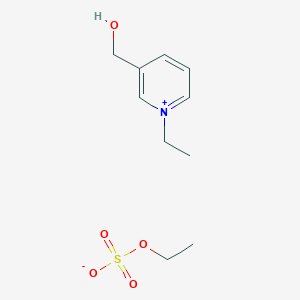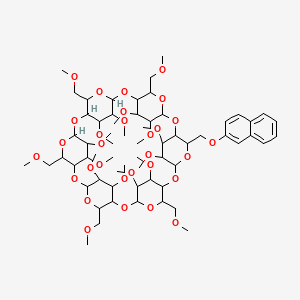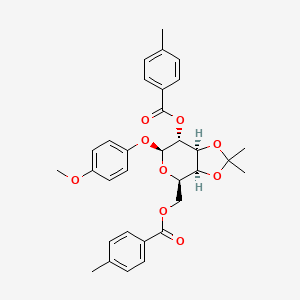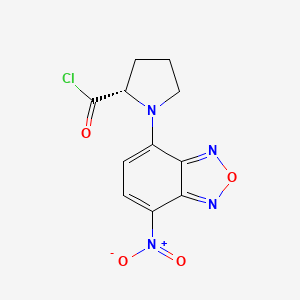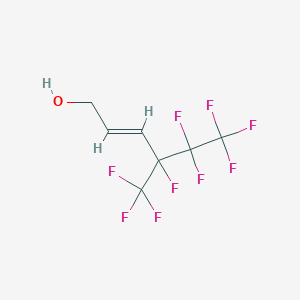
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol
Overview
Description
“4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol” is a chemical compound with the molecular formula C7H5F9O and a molecular weight of 276.1 . It is intended for research use only .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5F9O/c8-4(6(11,12)13,2-1-3(17)18)5(9,10)7(14,15)16/h1-2H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Valence-Bond Isomer Chemistry
Hexafluorobicyclo[2.2.0]hexa-2,5-diene, a related compound, demonstrates significant reactivity as a dipolarophile. This reactivity includes reactions with various 1,3-dipoles, indicating potential use in synthetic chemistry for creating diverse molecular structures (Barlow et al., 1973).
Kinetic Studies in Catalysis
Studies on base-catalyzed phenylselenoetherification of similar hex-4-en-1-ols suggest applications in catalysis. These studies show the influence of bases and solvents on reaction rates, highlighting the potential for controlled synthesis and cyclization reactions (Divac et al., 2012).
Synthesis of Derivatives
Research on the addition reactions of propionaldehyde to related compounds under specific conditions (like γ-ray irradiation) leads to the formation of various derivatives. This process is crucial for developing new chemical entities with potential applications in materials science and pharmaceuticals (Nishida et al., 1991).
Structural Studies and Hydrogen Bonding
The study of trifluoromethylated alcohols closely related to hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol reveals insights into inter- and intra-molecular hydrogen bonding. This understanding is vital for applications in designing molecular structures and materials with specific properties (Singh et al., 2001).
Phenylselenoetherification and Stereochemistry
The phenylselenoetherification process of hex-4-en-1-ols, closely related to the target compound, offers insights into stereo- and regioselectivity in chemical reactions. This knowledge is essential for synthesizing specific isomers in pharmaceuticals and agrochemicals (Divac & Bugarčić, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F9O/c8-4(2-1-3-17,6(11,12)13)5(9,10)7(14,15)16/h1-2,17H,3H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPWRRKQWSNHQB-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl acetate](/img/structure/B1417930.png)
![N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester](/img/structure/B1417931.png)
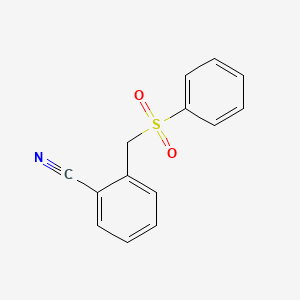
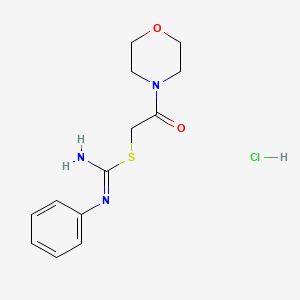
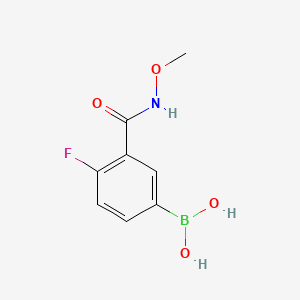
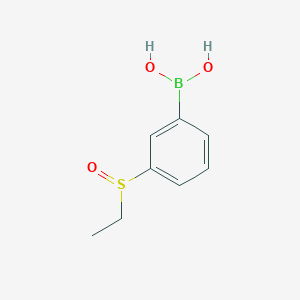
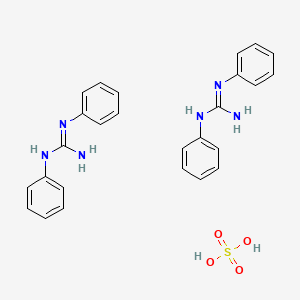
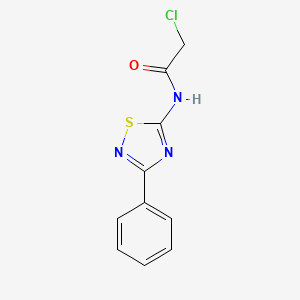
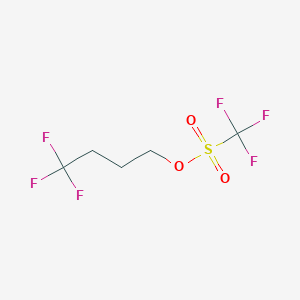
![(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417948.png)
